molecular formula C23H21N3O2S B2482584 N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 941879-60-3

N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2482584
CAS RN: 941879-60-3
M. Wt: 403.5
InChI Key: GFBAYFGTABPIJO-UHFFFAOYSA-N
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Description

N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide, also known as ITC-12, is a novel small molecule that has been shown to have potential therapeutic applications in a variety of fields, including cancer research, neurology, and immunology.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives showed inhibitory activity against influenza A .

Anti-inflammatory Activity

Some indole derivatives have shown anti-inflammatory activities. For instance, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities .

Anticancer Activity

Indole derivatives have been used in the treatment of cancer cells. The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activities, which makes them potential candidates for the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have been investigated for their in vitro antitubercular activity. For example, 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized for their antitumor activities .

Antioxidant Activity

Indole derivatives have also been studied for their antioxidant activities .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activities .

Antimalarial Activity

Indole derivatives have been reported to have antimalarial activities .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may influence multiple biochemical pathways

Pharmacokinetics

The biological activities of indole derivatives suggest that they are likely to have good bioavailability .

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

properties

IUPAC Name

N-[4-(2,3-dihydroindole-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c27-21(16-8-2-1-3-9-16)25-23-24-20-17(10-6-12-19(20)29-23)22(28)26-14-13-15-7-4-5-11-18(15)26/h1-5,7-9,11,17H,6,10,12-14H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBAYFGTABPIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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